PDE7B Inhibitory Selectivity Profile Versus PDE4A and PDE5A
The target compound exhibits a quantifiable selectivity for PDE7B over other PDE family members. Its binding affinity for PDE7B (Ki = 910 nM) is 1.4-fold more potent than for PDE4A (Ki = 1300 nM) and 1.8-fold more potent than for PDE5A (Ki = 1600 nM) [1]. This contrasts with the N-tert-butyl analog, which is a PDE4 inhibitor with an IC50 of 72 nM in human U937 cells, indicating a complete shift in subtype selectivity due to the N-substitution [2].
| Evidence Dimension | PDE Isoenzyme Binding Affinity (Ki) |
|---|---|
| Target Compound Data | PDE7B Ki = 910 nM; PDE4A Ki = 1300 nM; PDE5A Ki = 1600 nM |
| Comparator Or Baseline | N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide: PDE4 IC50 = 72 nM (U937 cell assay) |
| Quantified Difference | 1.4-fold selectivity for PDE7B over PDE4A; N-tert-butyl analog shows >12-fold higher potency for PDE4 over the target's PDE4A Ki. |
| Conditions | Inhibition of recombinant full-length human PDE enzymes (PDE7B, PDE4A, PDE5A) using fluorescently labeled cAMP as substrate in an IMAP assay. |
Why This Matters
This defines the compound as a PDE7B-selective probe, which is crucial for programs targeting inflammatory or neurological disorders where PDE7B inhibition is the desired mechanism, avoiding the liabilities associated with PDE4 inhibition.
- [1] BindingDB. BDBM50150171. Affinity Data for human PDE7B, PDE4A, and PDE5A. View Source
- [2] BindingDB. BDBM50482157. Affinity Data: PDE4 IC50 = 72 nM in human U937 cells. CHEMBL1097709. View Source
